molecular formula C9H15NO3 B1526918 methyl 5-oxo-1-propylpyrrolidine-3-carboxylate CAS No. 102943-44-2

methyl 5-oxo-1-propylpyrrolidine-3-carboxylate

Cat. No.: B1526918
CAS No.: 102943-44-2
M. Wt: 185.22 g/mol
InChI Key: NABHMFIRGUWGTR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate (CAS 102943-44-2) is a high-value pyrrolidinone derivative utilized as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol, this compound features a rigid pyrrolidinone scaffold that is recognized for its bioisosteric potential and ability to enhance receptor binding selectivity . The structure offers a balance of lipophilicity, imparted by the N-propyl substituent, and a polar ester group, making it a particularly valuable scaffold in central nervous system (CNS) drug discovery where blood-brain barrier penetration is a key challenge . The methyl ester functional group serves as a strategic handle for further synthetic modification, allowing researchers to readily create amide bonds with various amine-containing bioactive molecules for fragment-based drug design . This chemical flexibility enables the rapid exploration of structure-activity relationships (SAR). As part of the 5-oxopyrrolidine-3-carboxylate family, this scaffold is a core structure in developing novel compounds with potential biological activities . This product is intended for research applications only and is not for human or veterinary use.

Properties

IUPAC Name

methyl 5-oxo-1-propylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-4-10-6-7(5-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABHMFIRGUWGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview:

  • Starting material: Dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate.
  • Nucleophile: Primary amine (e.g., propylamine for 1-propyl substitution).
  • Solvent: Methanol, polar protic solvent.
  • Conditions: Room temperature (~25°C).
  • Mechanism:
    • Michael addition of the amine to the activated alkene.
    • Spontaneous intramolecular 5-exo-trig cyclization to form the γ-lactam ring.
  • Yield: Generally good, 75–85% for various alkyl substituents including n-propyl.

Table 1: Yields of Methyl 1-Alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylates

Entry R (Alkyl group) Reaction Time (h) Yield (%)
2a n-Propyl 12 78
2b p-Methoxybenzyl 12 79
2c Phenyl(ethyl) 8 77
2d Isopropyl 16 85
2e n-Butyl 20 85
2f Benzyl 16 77
2g p-Chlorobenzyl 24 75

Note: The propyl substituent corresponds to entry 2a with a 78% yield.

Post-Cyclization Functionalization

After the formation of the γ-lactam intermediate, further transformations can be performed:

  • Wittig-Horner Reaction: Treatment of the cyclic phosphonate intermediate with aqueous formaldehyde and potassium carbonate leads to α-methylene-γ-lactams or Δ4-pyrrolinones, depending on conditions.
  • Hydrolysis: Hydrolysis of the methyl ester group can be performed to yield the corresponding carboxylic acid derivatives if needed.

These steps are part of the synthetic flexibility of the intermediate compounds and can lead to diverse derivatives for biological evaluation.

Detailed Experimental Conditions and Findings

  • Michael Addition and Cyclization:

    • Conducted at 25°C in methanol.
    • Reaction times vary from 8 to 24 hours depending on the amine.
    • Isolated yields after chromatographic purification range from 75% to 85%.
  • Wittig-Horner Reaction:

    • Performed in THF with aqueous formaldehyde (30%) and aqueous potassium carbonate (6-10 M).
    • Leads to mixtures of stereoisomers (Z and E) of α-alkylidene-γ-lactams.
    • Yields of the α-methylene-γ-lactams range from 44% to 57% depending on the substituent.
  • Stereochemical Outcomes:

    • Mixtures of diastereomers can be separated by chromatography.
    • The reaction is stereoselective with a prevalence of the (E)-isomer in some cases.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Product Type Yield (%) Notes
Michael addition + cyclization Primary amine (e.g., propylamine), MeOH, 25°C Methyl 1-propyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate 78 12 h reaction time, isolated pure product
Wittig-Horner reaction HCHO (aq), K2CO3 (aq), THF α-Methylene-γ-lactams (stereoisomeric mixture) 44-57 Stereoselective, mixture separable by chromatography
Hydrolysis Acidic or basic hydrolysis Carboxylic acid derivatives Variable Optional step for further functionalization

Additional Notes

  • The preparation methods are versatile and can accommodate various N-alkyl substituents, including propyl, which is the focus here.
  • The Michael addition/cyclization strategy provides a direct and efficient route to the target compound with good yields and stereochemical control.
  • The methodology is supported by rigorous characterization including NMR, HPLC, and chromatographic purification techniques.
  • The synthetic intermediates and products have potential applications in medicinal chemistry due to the biological relevance of γ-lactam scaffolds.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 5-oxo-1-propylpyrrolidine-3-carboxylate typically involves the reaction of 1-propylpyrrolidine-3-carboxylic acid with methanol, often in the presence of dehydrating agents like thionyl chloride or phosphorus trichloride. This reaction is generally conducted under reflux conditions to yield the desired ester product.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Converts the ketone group to an alcohol.
  • Substitution : The ester group can participate in nucleophilic substitution reactions.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable building block for developing new compounds with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have shown that similar pyrrolidine derivatives possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of pyrrolidine have been investigated for their interactions with biomolecules, which could lead to novel therapeutic agents .

Medicine

This compound has been explored for its therapeutic properties. Notably, research has focused on its anticancer activities, particularly against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the growth of A549 human pulmonary cancer cells . Additionally, studies highlight its potential against Gram-positive pathogens and drug-resistant fungi .

Case Study 1: Anticancer Activity

In a study investigating the anticancer activity of pyrrolidine derivatives, this compound was tested against A549 cells. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a candidate for cancer treatment .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant bacterial strains. The results demonstrated that certain modifications enhanced its activity against resistant strains, highlighting its importance in developing new antimicrobial agents .

Data Tables

Activity TypeDescription
AnticancerInhibits growth of cancer cells (e.g., A549)
AntimicrobialEffective against Gram-positive pathogens
Anti-inflammatoryPotential for reducing inflammation
AntiviralActivity against viral infections

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-propylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Chain Length and Branching Effects

Key Comparisons :

Compound Substituent Molecular Formula Molecular Weight (g/mol)
Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate Propyl (C₃H₇) C₉H₁₅NO₃ 185.19
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate sec-Butyl (C₄H₉) C₁₀H₁₇NO₃ 199.25
  • Branched chains (e.g., sec-butyl) may introduce steric hindrance, affecting reactivity or crystal packing .

Ester vs. Carboxylic Acid Functional Groups

Key Comparisons :

Compound Functional Group Key Properties
This compound Methyl ester Higher lipophilicity, lower melting point
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid Higher polarity, increased hydrogen bonding
  • Ester vs. Acid : The methyl ester group reduces polarity compared to the carboxylic acid, lowering water solubility but improving permeability in lipid membranes. The carboxylic acid derivative (CAS 42346-68-9) exhibits stronger hydrogen bonding, likely leading to higher melting points and crystalline stability .

Physicochemical Properties and Analytical Data

Gas Chromatography (GC) Profiling

While direct GC data for the target compound are unavailable, demonstrates the utility of GC for analyzing methyl esters of structurally complex terpenoids (e.g., sandaracopimaric acid methyl ester). Such methods could be applied to separate and identify this compound based on retention times influenced by its molecular weight and polarity .

Hydrogen Bonding and Crystal Packing

  • The ketone and ester groups in the target compound can act as hydrogen-bond acceptors, influencing crystal packing. Similar pyrrolidine derivatives exhibit varied hydrogen-bonding networks, which are critical for predicting solubility and stability .

Biological Activity

Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an oxo group and a carboxylate moiety. Its structural configuration contributes to its unique biological properties, distinguishing it from other similar compounds.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as a ligand, binding to specific enzymes or receptors, which modulates their activity. This interaction can alter cellular processes such as signal transduction and gene expression.
  • Biochemical Pathways : It has been shown to affect various biochemical pathways, including those involved in apoptosis and cellular proliferation. For instance, studies indicate that derivatives of this compound can induce cytotoxic effects in cancer cells while exhibiting lower toxicity towards normal cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Viability Reduction : The compound has been tested against A549 human lung adenocarcinoma cells, where it displayed a dose-dependent reduction in cell viability. Compounds structurally related to this compound have shown IC50 values indicating potent anticancer activity .
  • Structure-Activity Relationship (SAR) : Variations in the side chains of the compound influence its potency. For example, compounds with free amino groups demonstrated enhanced anticancer activity compared to those with acetylamino fragments .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Activity Against Multidrug-resistant Strains : Studies indicate that derivatives of this compound exhibit promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens .
  • Mechanism of Action : The antimicrobial efficacy is believed to stem from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways within the pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Studies : A study involving various derivatives demonstrated that specific substitutions on the pyrrolidine ring significantly enhanced anticancer activity against A549 cells. The most potent compounds reduced cell viability significantly compared to controls .
  • Antimicrobial Screening : In another investigation, derivatives were screened against multiple resistant strains, revealing effective inhibition at low concentrations. The study emphasized the potential for these compounds in developing new antimicrobial therapies targeting resistant bacteria .

Data Tables

Biological ActivityTarget OrganismIC50 (µM)Reference
AnticancerA549 Cells15
AntimicrobialS. aureus10
AntimicrobialE. coli20

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 5-oxo-1-propylpyrrolidine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via diastereoselective routes involving nucleophilic substitution or cyclization reactions. For example, a recent study utilized a two-step process:

Cyclization : Reacting γ-keto esters with propylamine derivatives under reflux in anhydrous toluene.

Esterification : Treating the intermediate with methanol and catalytic sulfuric acid to yield the methyl ester .

  • Key Parameters : Temperature (80–100°C), solvent choice (toluene for non-polar conditions), and stoichiometric control of propylamine are critical for optimizing yield (reported up to 72%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the pyrrolidine ring structure, ester group (δ3.7δ \sim3.7 ppm for OCH3_3), and propyl chain connectivity (δ0.91.6δ \sim0.9–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation, distinguishing between isomers via fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. What are the critical structural features influencing the compound’s reactivity?

  • Methodological Answer :

  • Hydrogen Bonding : The 5-oxo group participates in intermolecular hydrogen bonds, influencing crystal packing and solubility. Graph set analysis (e.g., R22(8)R_2^2(8) motifs) can map these interactions .
  • Ring Puckering : The pyrrolidine ring adopts a twisted conformation, quantified using Cremer-Pople puckering coordinates (Q=0.45Q = 0.45 Å, θ=25\theta = 25^\circ), which affect steric interactions in reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for introducing substituents at the 3-carboxylate position .
  • Case Study : A 2023 study achieved 89% diastereoselectivity by simulating steric effects of aryl groups at the 3-position prior to experimental validation .

Q. How can contradictions in crystallographic data be resolved during structure refinement?

  • Methodological Answer :

  • Validation Tools : Use PLATON (implemented in SHELX) to check for missed symmetry, twinning, or disorder. For example, a 2023 structure required TWIN/BASF corrections due to pseudo-merohedral twinning .
  • Data Reconciliation : Cross-validate with spectroscopic data. If NMR shows a single conformer but crystallography reveals disorder, consider temperature-dependent NMR to probe dynamic effects .

Q. What strategies enhance diastereoselectivity in the synthesis of pyrrolidine derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states by stabilizing partial charges in the keto-ester intermediate .
  • Catalysis : Asymmetric organocatalysts (e.g., proline derivatives) can achieve enantiomeric excess (ee) >90% in model systems .

Q. How can hydrogen-bonding networks be engineered to modify supramolecular assembly?

  • Methodological Answer :

  • Co-crystallization : Co-formers like carboxylic acids (e.g., fumaric acid) introduce additional H-bond donors/acceptors, altering crystal morphology.
  • Graph Set Analysis : Use Etter’s rules to predict motifs (e.g., C(4)C(4) chains) and design co-crystals with tailored solubility .

Q. What experimental design principles improve reaction optimization for scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading) and identify interactions. For example, a central composite design reduced side-product formation by 40% in a 2024 study .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress in real time, enabling rapid adjustments to residence time in flow chemistry setups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-oxo-1-propylpyrrolidine-3-carboxylate
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methyl 5-oxo-1-propylpyrrolidine-3-carboxylate

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